6-bromo-N-(1-phenylethyl)quinazolin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 6-bromo-N-(1-phenylethyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazolin-4-amine with (1R)-1-phenylethylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
6-bromo-N-(1-phenylethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives, which have potential biological activities.
Reduction: Reduction reactions can convert the compound into different amine derivatives with varying properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-N-(1-phenylethyl)quinazolin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-bromo-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects .
Comparison with Similar Compounds
6-bromo-N-(1-phenylethyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Known for its potent anticancer activity.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Exhibits selective inhibition of epidermal growth factor receptor (EGFR) and anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
6-bromo-N-(1-phenylethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-11(12-5-3-2-4-6-12)20-16-14-9-13(17)7-8-15(14)18-10-19-16/h2-11H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSGMSKKQNWQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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